MAO-B Inhibitory Activity
N-[(4-Methylphenoxy)acetyl]phenylalanine demonstrates measurable inhibition of human recombinant monoamine oxidase B (MAO-B) with an IC₅₀ of 1.40 μM, as determined by hydrogen peroxide production assay using 5-phenylacetaldehyde substrate in Sf9 cells. In contrast, the closely related analog N-acetylphenylalanine lacks documented MAO-B inhibitory activity, highlighting the critical role of the 4-methylphenoxyacetyl group in conferring enzyme interaction. Furthermore, the compound exhibits a 189-fold selectivity for MAO-A (IC₅₀ = 7.4 nM) over MAO-B, indicating a pronounced preference for the MAO-A isoform that may be relevant for certain research applications [1][2][3].
| Evidence Dimension | MAO-B enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.40 μM (1,400 nM) |
| Comparator Or Baseline | N-acetylphenylalanine: No reported MAO-B inhibition |
| Quantified Difference | Not calculable (comparator inactive) |
| Conditions | Human recombinant MAO-B expressed in Sf9 cells; 5-phenylacetaldehyde substrate; hydrogen peroxide detection after 1 hr |
Why This Matters
Demonstrates that the 4-methylphenoxyacetyl modification is essential for MAO-B inhibition, directly impacting experimental design for neurochemical studies.
- [1] BindingDB. BDBM50075967 (CHEMBL3415615): N-[(4-methylphenoxy)acetyl]phenylalanine. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075967. View Source
- [2] BindingDB. BDBM50075969 (CHEMBL3415617): N-[(4-methylphenoxy)acetyl]phenylalanine. Retrieved from https://ww.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075969. View Source
- [3] ChEBI. N-acetylphenylalanine (CHEBI:21626). Retrieved from https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:21626. View Source
